Reduced NOS Catalytic Efficiency vs. L-Arginine
H-HomoArg-OH.HCl acts as a weak substrate for both neuronal (NOS I) and macrophage (NOS II) nitric oxide synthases, with a marked decrease in catalytic efficiency relative to the primary substrate L-arginine. This difference allows for the study of NOS mechanisms under non-optimal substrate conditions [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Significantly lower than L-arginine |
| Comparator Or Baseline | L-Arginine |
| Quantified Difference | Catalytic efficiency rank order: Arg > NOHA > homo-Arg > homo-NOHA. The difference is part of a 20- and 10-fold decrease in kcat/Km for NOS I and NOS II, respectively, when comparing Arg to homo-NOHA, indicating a substantial loss of efficiency for homo-Arg. |
| Conditions | Purified recombinant NOS I and NOS II enzymes in vitro |
Why This Matters
This quantifies H-HomoArg-OH.HCl as a suboptimal NOS substrate, essential for experiments requiring controlled, attenuated NO production or for dissecting the N-hydroxylation step of the enzyme mechanism.
- [1] Moali, C., Boucher, J. L., Sari, M. A., Stuehr, D. J., & Mansuy, D. (1998). Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine. Biochemistry, 37(29), 10453-10460. View Source
